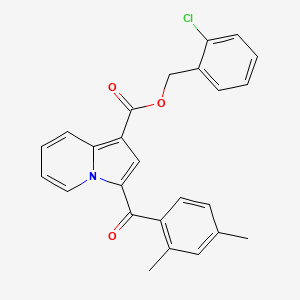![molecular formula C8H9N5O B6533046 3-methyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1060181-04-5](/img/structure/B6533046.png)
3-methyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazolopyrimidines are a class of compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
Triazolopyrimidines can be synthesized via various methods. One common method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a pyrimidine ring fused with a 1,2,3-triazole ring. The exact structure can be confirmed through techniques like X-ray diffraction .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions. For instance, they can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific triazolopyrimidine compound would depend on its exact structure. Typically, these properties can be determined through techniques like NMR spectroscopy .科学的研究の応用
3-methyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been studied for its potential applications in various scientific fields. It has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential use as a pharmaceutical agent. In addition, it has been studied for its potential role in the treatment of various diseases, including cancer and Alzheimer’s. It has also been studied for its potential applications in the field of materials science, such as its ability to act as a building block for the synthesis of nanomaterials.
作用機序
Target of Action
Compounds with similar structures, such as triazolopyrimidines, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, making these compounds versatile in their potential applications .
Mode of Action
Docking studies of related compounds suggest that hydrogen interactions between the nitrogen atom in the pyridine ring and specific amino acids could be responsible for their activity . This interaction could potentially alter the function of the target protein, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways . These activities can include antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor effects .
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as triazoles, have been studied extensively . These studies suggest that triazoles and related compounds are readily capable of binding in the biological system, which could potentially impact their bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
実験室実験の利点と制限
The advantages of using 3-methyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one in laboratory experiments include its low cost, its high solubility in a variety of solvents, and its stability in a wide range of pHs. Additionally, the compound is relatively non-toxic and can be easily synthesized using a variety of methods. The main limitation of using this compound in laboratory experiments is that it is not yet fully understood, and further research is needed to elucidate its biochemical and physiological effects.
将来の方向性
The future directions for 3-methyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one include further research into its potential applications in the fields of organic synthesis, pharmaceuticals, materials science, and the treatment of diseases such as cancer and Alzheimer’s. Additionally, further research is needed to elucidate its biochemical and physiological effects, as well as to identify potential new uses for the compound. Finally, research should be conducted to determine the optimal synthesis methods for the compound, as well as to identify potential new synthetic pathways.
合成法
3-methyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be synthesized via a variety of methods. The most common method involves the reaction of 3-methyl-6-hydroxy-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one with prop-2-en-1-yl bromide, which yields the desired product in good yields. Other methods involve the use of other reagents, such as 2-chloro-3-methyl-6-hydroxy-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one and 3-methyl-6-chloro-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one. These methods have been found to yield the desired product in good to excellent yields.
特性
IUPAC Name |
3-methyl-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-3-4-13-5-9-7-6(8(13)14)10-11-12(7)2/h3,5H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAQAXKWIGTMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC=C)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6532980.png)
![3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6533009.png)
![1-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B6533012.png)
![3-methyl-8-[(2-methylpropyl)sulfanyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6533020.png)

![6-butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533035.png)
![3-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533041.png)
![3-methyl-6-(2-methylpropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533048.png)
![3-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533055.png)
![3-methyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533056.png)
![6-[2-(azepan-1-yl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533062.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6533069.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6533071.png)